4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile

Pharmaceutical impurity profiling Physicochemical characterization Reference standard identity confirmation

ANDA submissions for oxymetazoline HCl require impurity identification using the exact pharmacopeial standard. Substituting Impurity E with Impurity C is analytically invalid-differing phenolic -OH (HBD=1 vs. 0) alters HPLC retention, solubility, and detector response. This EP Impurity E reference standard resolves this compliance gap. • Enables unambiguous chromatographic separation from Impurities A, C, D • ISO 17034-certified CRM supports ICH Q2(R2) measurement uncertainty compliance • ≥98% purity ensures lot-to-lot consistency for multi-year stability protocols

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 55699-10-0
Cat. No. B032132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile
CAS55699-10-0
Synonyms4-tert-Butyl-2,6-dimethyl-3-hydroxyphenylacetonitrile;  (4-tert-Butyl-3-hydroxy-2,6-xylyl)acetonitrile
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1CC#N)C)O)C(C)(C)C
InChIInChI=1S/C14H19NO/c1-9-8-12(14(3,4)5)13(16)10(2)11(9)6-7-15/h8,16H,6H2,1-5H3
InChIKeyOUKJZHRCKQJXSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxymetazoline EP Impurity E Reference Standard


4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile (CAS 55699-10-0), also designated as Oxymetazoline EP Impurity E and Oxymetazoline BP Impurity E, is a process-related impurity of the α-adrenoceptor agonist oxymetazoline hydrochloride, a widely used nasal decongestant. Chemically identified as 2-[4-(1,1-dimethylethyl)-3-hydroxy-2,6-dimethylphenyl]acetonitrile (C₁₄H₁₉NO, MW 217.31 g/mol), this compound is a substituted phenylacetonitrile bearing a sterically hindered 4-tert-butyl group, a phenolic 3-hydroxy substituent, and two ortho-methyl groups. It is registered as an intermediate under REACH (EC 259-766-1) and is manufactured under ISO 17034 accreditation as a certified reference material for pharmaceutical impurity profiling [REFS-1, REFS-2]. Its primary procurement context lies in analytical method development, method validation (AMV), quality control (QC), and ANDA/DMF submissions for oxymetazoline-containing drug products, where regulatory agencies (FDA, EMA, ICH) mandate identification and quantification of specified impurities.

Why Generic Standards Cannot Replace Impurity E


Compounds within the oxymetazoline impurity class—such as Impurity A (the acetamide derivative, CAS 1391053-50-1), Impurity B (xylometazoline hydrochloride, CAS 1218-35-5), Impurity D (the phenylacetic acid, CAS 55699-12-2), and the non-hydroxylated xylometazoline Impurity C (CAS 84803-57-6)—exhibit distinct structural features that govern their chromatographic retention behavior, detector response, and physicochemical properties. Because regulatory pharmacopeial monographs (EP/BP/USP) assign specific relative retention times and acceptance criteria to each named impurity, a simple swap of one impurity standard for another is analytically invalid. The presence of the phenolic -OH group in Impurity E confers hydrogen-bond donor capability (HBD = 1 vs. 0 for Impurity C), higher polarity, and a significantly elevated melting point (125 °C vs. 90 °C), all of which directly impact solubility, solution stability, and HPLC separation conditions [REFS-1, REFS-2]. The quantitative evidence below demonstrates exactly where these differences become decisive for method accuracy, impurity identification, and regulatory compliance.

Impurity E: Quantitative Differential Evidence


Melting Point Differentiation from Non-Hydroxylated Analog

The presence of the phenolic hydroxyl group in 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile raises its melting point by approximately 35 °C relative to the non-hydroxylated structural analog (4-tert-butyl-2,6-dimethylphenyl)acetonitrile (Xylometazoline EP Impurity C). This melting point difference provides a simple, quantitative orthogonal identity check during reference standard qualification and can serve as a preliminary purity indicator when HPLC data are ambiguous. [REFS-1, REFS-2]

Pharmaceutical impurity profiling Physicochemical characterization Reference standard identity confirmation

Pharmacopeial Designation and Regulatory Traceability

4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile is explicitly listed as Oxymetazoline EP Impurity E in the European Pharmacopoeia and as Oxymetazoline BP Impurity E in the British Pharmacopoeia. This formal designation means that the compound is a specified impurity with defined acceptance criteria, and reference standards supplied under this designation are accompanied by detailed characterization data (NMR, MS, HPLC, IR) compliant with regulatory guidelines (ICH Q2, ICH Q3A/B). In contrast, structurally related compounds such as (4-tert-butyl-2,6-dimethylphenyl)acetonitrile are designated as impurities of xylometazoline (EP Impurity C), not oxymetazoline, and carry a different regulatory identity and acceptance limit framework. [REFS-1, REFS-2]

Regulatory compliance Pharmacopeial impurity standard ANDA/Method validation

Boiling Point and Density Differences vs. Non-Hydroxylated Analog

The predicted boiling point and density of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile are elevated relative to the non-hydroxylated analog (4-tert-butyl-2,6-dimethylphenyl)acetonitrile, reflecting the additional hydrogen-bonding capacity of the phenolic -OH group. The boiling point difference of approximately 39 °C is substantial and can be exploited during preparative HPLC solvent removal or distillation-based purification. The density difference (~0.082 g/cm³, or roughly 9% higher for the target compound) provides an additional physical parameter for solvent extraction design. [REFS-1, REFS-2]

Physicochemical property differentiation Preparative chromatography Purity assessment

ISO 17034 CRM with qNMR Certification

4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile is available as a certified reference material (CRM) under Sigma-Aldrich's TraceCERT® product line (Catalog No. PHR9161), with certified content determined by quantitative NMR (qNMR) including stated uncertainty and expiry date. Additionally, CATO Research Chemicals supplies this compound as a reference standard manufactured under ISO 17034 accreditation. Most closely related impurity standards (e.g., Impurity A, Impurity D) are available as 'reference standards' but not necessarily as ISO 17034-accredited CRMs with qNMR certification, limiting metrological traceability for those compounds. [REFS-1, REFS-2]

Reference standard metrological traceability Quantitative NMR ISO 17034 accreditation

Multi-Vendor HPLC Purity Consistency for Method Transfer

Multiple independent suppliers report HPLC purity of ≥95% for 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile, with some vendors (e.g., MolCore, Hubei Yangxin) offering ≥98% (NLT 98%) grade. This level of purity is consistent with ICH Q3A identification thresholds for specified impurities and ensures that the reference standard itself does not introduce confounding impurity peaks during method validation. The non-hydroxylated analog (4-tert-butyl-2,6-dimethylphenyl)acetonitrile is also offered at 95% purity, but the consistency of supplier-reported purity across multiple vendors for the target compound indicates a more mature and reliable supply chain. [REFS-1, REFS-2]

HPLC purity Method transfer Impurity reference standard procurement

Optimal Application Scenarios for Impurity E


ANDA HPLC Method Development with EP Impurity E

In ANDA submissions for generic oxymetazoline hydrochloride nasal spray or ophthalmic formulations, regulatory agencies require identification and quantification of specified impurities per the EP/BP monograph. 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile, as the designated EP Impurity E, must be used as the reference standard for system suitability testing, relative retention time (RRT) marker assignment, and relative response factor (RRF) determination. The compound's distinct physicochemical profile—melting point 125 °C, density 1.018 g/cm³, and hydrogen-bond donor capacity (HBD = 1)—ensures unambiguous chromatographic identification from other oxymetazoline impurities such as Impurity A (acetamide, HBD = 2) and Impurity D (carboxylic acid). [REFS-1, REFS-2]

GMP QC Release Testing Using ISO 17034 CRM

For commercial QC release testing of oxymetazoline hydrochloride drug substance, GMP regulations increasingly require the use of metrologically traceable reference standards. The availability of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile as a TraceCERT® CRM (Sigma PHR9161) with qNMR-certified content provides a direct path to compliance with ICH Q2(R2) measurement uncertainty requirements. The certified purity value, with stated uncertainty, can be used as the basis for calculating impurity content in finished drug product, eliminating the need for in-house primary standard qualification and reducing QC laboratory qualification burden.

Process Development: Physicochemical Differentiation for Impurity Clearance

During oxymetazoline hydrochloride process development, the nitrile intermediate (Impurity E) is a key process-related impurity that must be controlled. The 39 °C boiling point elevation and 9% density increase relative to the non-hydroxylated analog (Xylometazoline EP Impurity C) can guide solvent selection and distillation parameter optimization to achieve effective impurity purge. Recrystallization strategies can exploit the 35 °C melting point elevation to selectively crystallize either the impurity or the API, depending on the purification stage. These physicochemical differences, quantified in Section 3, provide process chemists with data-driven parameters for designing robust, scalable impurity control strategies. [REFS-1, REFS-2]

High-Purity Grade Procurement for Long-Term Stability

For pharmaceutical companies establishing long-term stability programs for oxymetazoline hydrochloride products, procurement of impurity reference standards with the highest available purity minimizes the risk of reference standard degradation interfering with stability-indicating method performance. The ≥98% (NLT 98%) purity grade of 4-tert-Butyl-3-hydroxy-2,6-xylylacetonitrile available from multiple ISO-compliant suppliers ensures lot-to-lot consistency and reduces the frequency of reference standard requalification. Combined with ISO 17034 accreditation, this purity level supports multi-year stability protocols with minimal reference standard-related out-of-specification investigations.

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